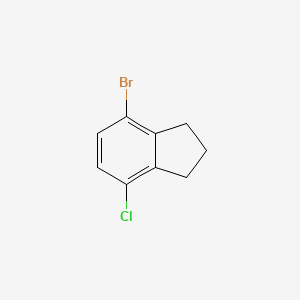![molecular formula C26H28ClN5O2S B2472041 1-((2-氯苄基)硫基)-N-环己基-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉-8-甲酰胺 CAS No. 1111221-62-5](/img/new.no-structure.jpg)
1-((2-氯苄基)硫基)-N-环己基-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28ClN5O2S and its molecular weight is 510.05. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
该化合物被合成作为潜在的抗病毒剂。通过芳香族亲核取代反应,创造了新的衍生物。其中,化合物 8b 表现出有希望的抗病毒活性。 进一步的研究可以探索其作用机制以及针对特定病毒的疗效 .
抗菌和抗真菌特性
体外抗菌筛选显示,几种衍生物具有抗菌和/或抗真菌活性。值得注意的是,化合物 4d、6c、7b 和 8a 对病原体表现出有效性。 研究其作用方式和潜在的临床应用将是很有价值的 .
DNA 嵌入潜力
考虑到其结构,该化合物可能与 DNA 嵌入。DNA 嵌入剂在癌症治疗和其他生物医学应用中起着至关重要的作用。 进一步研究可以探索其结合亲和力、选择性和对细胞过程的影响 .
增强生物活性的结构修饰
为了增强其生物活性,探索了结构修饰。掺入哌嗪或哌啶亚基(类似于氟喹诺酮类抗生素)可以提高抗菌特性。 此外,引入了硫代酰胺基团和 [1,3,4]-恶二唑部分以优化抗病毒和抗菌效果 .
构效关系 (SAR) 研究
了解相关化合物的 SAR 至关重要。 计算机药理学和分子模拟研究可以提供关于该化合物如何与生物靶标相互作用的见解,并指导进一步的优化 .
作用机制
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer treatment .
Mode of Action
It’s known that triazole compounds can bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . In the case of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives, they have been found to inhibit the growth of cancer cells by inhibiting the expression of c-Met and VEGFR-2 .
Biochemical Pathways
Based on the inhibition of c-met and vegfr-2, it can be inferred that the compound may affect pathways related to cell growth and angiogenesis
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they exhibit satisfactory activity compared with lead compounds
Result of Action
The compound’s action results in the inhibition of cell growth, specifically in cancer cells. For instance, a similar compound was found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of A549 cells .
生化分析
Biochemical Properties
Triazoloquinazolines, including 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, are known to interact with a variety of enzymes and receptors in the biological system . These interactions can lead to a variety of biochemical reactions, contributing to their versatile biological activities .
Cellular Effects
Triazoloquinazolines have been found to exhibit antiproliferative activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazoloquinazolines are known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Triazoloquinazolines are known to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Triazoloquinazolines are known to exhibit threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Triazoloquinazolines are known to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Triazoloquinazolines are known to interact with transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Triazoloquinazolines are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
属性
CAS 编号 |
1111221-62-5 |
|---|---|
分子式 |
C26H28ClN5O2S |
分子量 |
510.05 |
IUPAC 名称 |
1-[(2-chlorophenyl)methylsulfanyl]-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28ClN5O2S/c1-2-14-31-24(34)20-13-12-17(23(33)28-19-9-4-3-5-10-19)15-22(20)32-25(31)29-30-26(32)35-16-18-8-6-7-11-21(18)27/h6-8,11-13,15,19H,2-5,9-10,14,16H2,1H3,(H,28,33) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)
![4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)


![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)


![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)
![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2471980.png)
